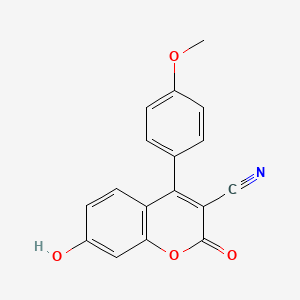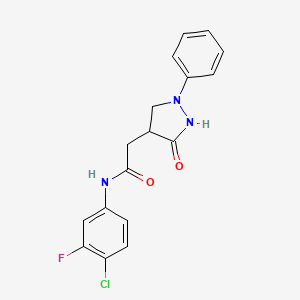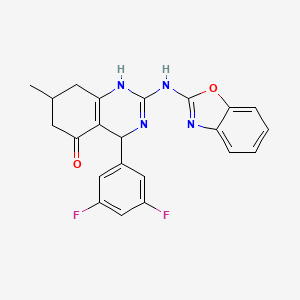![molecular formula C23H29N3O2S B14940933 1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis may include:
Formation of the Quinoline Derivative: This step involves the cyclization of appropriate precursors to form the quinoline ring system. Common reagents used in this step include acetic anhydride and various catalysts.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions, often using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the Quinoline and Pyrimidine Derivatives: The final step involves coupling the quinoline and pyrimidine derivatives through a sulfanyl linkage, often using thiol reagents and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting processes such as replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE
- **1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE
Uniqueness
The uniqueness of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE lies in its specific combination of a quinoline derivative and a pyrimidine moiety, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Propriétés
Formule moléculaire |
C23H29N3O2S |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-13-8-19-14(2)11-23(6,7)26(20(19)10-18(13)17(5)27)21(28)12-29-22-24-15(3)9-16(4)25-22/h8-10,14H,11-12H2,1-7H3 |
Clé InChI |
ZWWFXFCDSOCYBC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)CSC3=NC(=CC(=N3)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
![4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B14940868.png)


![Ethyl [(4-carbamoyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B14940903.png)
![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14940924.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
